molecular formula C17H16N6O B287470 5-amino-3-ethyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile

5-amino-3-ethyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile

Cat. No. B287470
M. Wt: 320.3 g/mol
InChI Key: YKCKKCWBVBKKQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-3-ethyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile is a chemical compound that is widely used in scientific research. It is a pyrazole-based kinase inhibitor that has been shown to have significant effects on various biochemical and physiological processes.

Mechanism of Action

5-amino-3-ethyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile inhibits kinases by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its target proteins, which leads to the inhibition of various cellular processes.
Biochemical and Physiological Effects:
5-amino-3-ethyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile has been shown to have significant effects on various biochemical and physiological processes. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It also inhibits angiogenesis, which is the process by which new blood vessels are formed. This makes it a potential drug candidate for the treatment of cancer and other diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-amino-3-ethyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile is its ability to inhibit kinases. This makes it a useful tool for studying various cellular processes that are regulated by kinases. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling this compound.

Future Directions

There are many future directions for the use of 5-amino-3-ethyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile in scientific research. One potential direction is the development of new drugs that target specific kinases. Another potential direction is the use of this compound in combination with other drugs to enhance their effectiveness. Additionally, further research is needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 5-amino-3-ethyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile involves the reaction of 2-methylphenol with ethyl bromoacetate to form ethyl 2-methylphenylacetate. The resulting product is then reacted with hydrazine hydrate to form ethyl 2-methylphenylhydrazinecarboxylate. This compound is then reacted with ethyl cyanoacetate to produce 5-amino-3-ethyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile.

Scientific Research Applications

5-amino-3-ethyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile is widely used in scientific research due to its ability to inhibit kinases. It has been shown to have significant effects on various biochemical and physiological processes, including cell proliferation, apoptosis, and angiogenesis. It is also used in the development of new drugs for the treatment of cancer, inflammation, and other diseases.

properties

Product Name

5-amino-3-ethyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile

Molecular Formula

C17H16N6O

Molecular Weight

320.3 g/mol

IUPAC Name

5-amino-3-ethyl-1-[6-(2-methylphenoxy)pyrimidin-4-yl]pyrazole-4-carbonitrile

InChI

InChI=1S/C17H16N6O/c1-3-13-12(9-18)17(19)23(22-13)15-8-16(21-10-20-15)24-14-7-5-4-6-11(14)2/h4-8,10H,3,19H2,1-2H3

InChI Key

YKCKKCWBVBKKQE-UHFFFAOYSA-N

SMILES

CCC1=NN(C(=C1C#N)N)C2=CC(=NC=N2)OC3=CC=CC=C3C

Canonical SMILES

CCC1=NN(C(=C1C#N)N)C2=CC(=NC=N2)OC3=CC=CC=C3C

Origin of Product

United States

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